Triheptylalumane
Description
Triheptylalumane (chemical formula: Al(C₇H₁₅)₃) is an organoaluminum compound characterized by three heptyl groups bonded to an aluminum center. It belongs to the trialkylaluminum family, a class of compounds widely used in catalysis, polymerization, and organic synthesis. This compound is less studied compared to its shorter-chain analogs (e.g., triethylaluminum or trihexylaluminum), but its extended alkyl chain confers unique physicochemical properties, such as reduced volatility and enhanced thermal stability.
Properties
CAS No. |
1188-93-8 |
|---|---|
Molecular Formula |
C21H45Al |
Molecular Weight |
324.6 g/mol |
IUPAC Name |
triheptylalumane |
InChI |
InChI=1S/3C7H15.Al/c3*1-3-5-7-6-4-2;/h3*1,3-7H2,2H3; |
InChI Key |
FQMMZTDQJFUYSA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC[Al](CCCCCCC)CCCCCCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Triheptylalumane can be synthesized through several methods. One common approach involves the reaction of aluminium trichloride with heptylmagnesium bromide in an ether solvent. The reaction proceeds as follows:
AlCl3+3C7H15MgBr→Al(C7H15)3+3MgBrCl
This method requires careful control of reaction conditions, including temperature and solvent choice, to ensure high yield and purity of the product.
Industrial Production Methods
In an industrial setting, this compound can be produced using a continuous flow reactor, which allows for better control over reaction parameters and scalability. The use of high-purity starting materials and advanced purification techniques ensures the production of this compound with minimal impurities.
Chemical Reactions Analysis
Types of Reactions
Triheptylalumane undergoes various chemical reactions, including:
Oxidation: Reacts with oxygen to form aluminium oxide and heptane.
Reduction: Can be reduced to form aluminium hydride and heptane.
Substitution: Reacts with halogens to form heptyl halides and aluminium trihalides.
Common Reagents and Conditions
Oxidation: Typically carried out in the presence of oxygen or air at elevated temperatures.
Reduction: Requires a reducing agent such as lithium aluminium hydride.
Substitution: Halogenation reactions are performed using halogen gases or halogenating agents like chlorine or bromine.
Major Products Formed
Oxidation: Aluminium oxide and heptane.
Reduction: Aluminium hydride and heptane.
Substitution: Heptyl halides and aluminium trihalides.
Scientific Research Applications
Triheptylalumane has several applications in scientific research:
Chemistry: Used as a catalyst in polymerization reactions and organic synthesis.
Biology: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various biomolecules.
Medicine: Explored for its potential in targeted drug delivery and as an adjuvant in vaccine formulations.
Industry: Utilized in the production of high-performance materials and as a catalyst in the petrochemical industry.
Mechanism of Action
The mechanism of action of Triheptylalumane involves its ability to form stable complexes with various substrates. The aluminium atom in this compound acts as a Lewis acid, accepting electron pairs from donor molecules. This interaction facilitates various chemical reactions, including polymerization and catalysis. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparison with Similar Compounds
Structural and Reactivity Differences
Trialkylaluminum compounds exhibit reactivity patterns dependent on alkyl chain length. Below is a comparative analysis of triheptylalumane with trihexylaluminum (Al(C₆H₁₃)₃) and triethylaluminum (Al(C₂H₅)₃):
| Property | This compound | Trihexylaluminum | Triethylaluminum |
|---|---|---|---|
| Molecular Weight (g/mol) | ~366.6 | ~324.5 | ~114.2 |
| Melting Point (°C) | Not reported | -50 to -40 | -52 |
| Solubility | Hydrocarbon solvents | Hydrocarbon solvents | Pyrophoric, reacts violently with water |
| Stability in Air | Moderate | Moderate | Highly pyrophoric |
| Catalytic Activity | Lower | Moderate | High |
Key Observations :
- Reactivity : Shorter-chain trialkylaluminum compounds (e.g., triethylaluminum) are more reactive due to increased Lewis acidity and steric accessibility of the aluminum center. This compound’s longer alkyl chains hinder substrate binding, reducing catalytic efficiency .
- Safety : Triethylaluminum is classified as a pyrophoric liquid (ignites spontaneously in air), while trihexylaluminum and this compound exhibit reduced pyrophoricity but still require inert handling conditions .
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